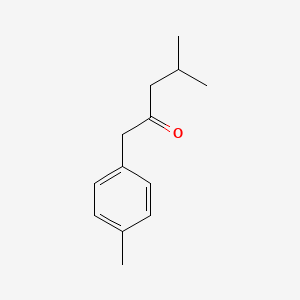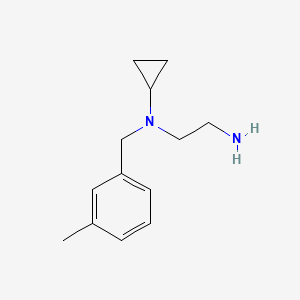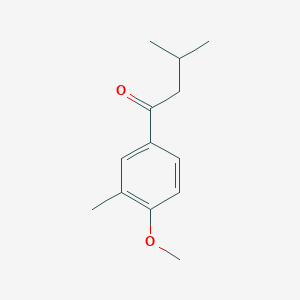
2-Chloro-5-(2-methoxyethoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(2-methoxyethoxy)aniline is an organic compound with the molecular formula C9H11ClNO2. It is characterized by the presence of a chloro group and a methoxyethoxy group attached to an aniline moiety. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Direct Substitution Reaction: One common method involves the direct substitution of a suitable precursor, such as 2-chloro-5-nitroaniline, with 2-methoxyethanol under acidic conditions.
Reductive Amination: Another approach is the reductive amination of 2-chloro-5-(2-methoxyethoxy)phenol with aniline derivatives in the presence of reducing agents like sodium cyanoborohydride.
Industrial Production Methods: In industrial settings, the compound is typically synthesized through large-scale chemical reactions involving the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized products, such as quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions can introduce different functional groups, such as alkyl or aryl groups, at the aniline nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas are often used.
Substitution: Various alkyl halides and aryl halides can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Reduced aniline derivatives.
Substitution Products: Alkylated or arylated aniline derivatives.
科学的研究の応用
2-Chloro-5-(2-methoxyethoxy)aniline is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 2-Chloro-5-(2-methoxyethoxy)aniline exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. In drug discovery, it may interact with specific molecular targets, such as receptors or enzymes, to modulate biological processes.
類似化合物との比較
2-Chloro-5-(2-methoxyethoxy)phenol: Similar structure but with a hydroxyl group instead of an amino group.
2-Methoxyethanol: A related compound used in various chemical syntheses.
2-(2-Methoxyethoxy)ethyl chloride: Another related compound with different functional groups.
Uniqueness: 2-Chloro-5-(2-methoxyethoxy)aniline is unique due to its combination of chloro and methoxyethoxy groups, which confer specific chemical properties and reactivity patterns not found in the related compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable compound in research and development.
Is there anything specific you would like to know more about?
特性
IUPAC Name |
2-chloro-5-(2-methoxyethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2/c1-12-4-5-13-7-2-3-8(10)9(11)6-7/h2-3,6H,4-5,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDLRZCLVKVYHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=C(C=C1)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














